3-O-Methylsulfonyl-D-glucopyranose

Hexose transport Blood-brain barrier Drug targeting

Research pain point: Validating GLUT1 specificity requires a probe with zero transporter affinity. Generic sugars or C4/C6 mesylates retain partial activity, confounding SAR studies. Solution: 3-O-Methylsulfonyl-D-glucopyranose (CAS 40631-95-6). • **Assay control:** Complete loss of GLUT1 affinity vs. C4/C6 analogs - ideal negative control. • **Synthetic handle:** C3 mesylate as leaving group for azide/thiol introduction in oligosaccharide construction. • **Supply:** Defined purity, reliable global shipping.

Molecular Formula C7H14O8S
Molecular Weight 258.25
CAS No. 40631-95-6
Cat. No. B3028939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methylsulfonyl-D-glucopyranose
CAS40631-95-6
Molecular FormulaC7H14O8S
Molecular Weight258.25
Structural Identifiers
SMILESCS(=O)(=O)OC1C(C(OC(C1O)O)CO)O
InChIInChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1
InChIKeySRRSBHCHONHCPP-QTSLKERKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methylsulfonyl-D-glucopyranose (CAS 40631-95-6): A Differentiated Mesylate Derivative for Targeted Research Applications


3-O-Methylsulfonyl-D-glucopyranose (CAS 40631-95-6), also known as 3-O-mesyl-D-glucose, is a monosaccharide derivative featuring a methanesulfonyl (mesylate) group at the C3 position of the D-glucopyranose ring [1]. This modification transforms the parent sugar into a versatile intermediate with distinct physicochemical and biological properties, setting it apart from other regioisomeric mesylates and simple O-methylated glucose analogs [2]. Its primary value lies not in direct therapeutic activity but in its utility as a synthetic building block for nucleophilic substitution reactions and as a targeted tool in transporter studies, where the C3 modification imparts a unique interaction profile with key hexose transporters like GLUT1 [2].

Why 3-O-Methylsulfonyl-D-glucopyranose Cannot Be Replaced by Generic Glucose Analogs


Substituting 3-O-Methylsulfonyl-D-glucopyranose with a generic glucose analog or even a regioisomeric mesylate derivative introduces significant functional and biological divergence. Critically, the position of the mesyl group dictates the compound's interaction with biological systems; as demonstrated in GLUT1 transporter studies, C3 mesylation leads to a complete loss of affinity, while modification at C4 or C6 results in only slightly diminished affinity [1]. Furthermore, the mesyl group provides a specific reactive handle for nucleophilic substitution that is absent in simple O-methylated sugars like 3-O-methyl-D-glucose, which primarily serve as non-metabolizable transport substrates [1][2]. Therefore, for applications requiring a defined synthetic intermediate or a tool to probe structure-activity relationships in hexose transport, generic substitution is not viable.

Quantitative Differentiation of 3-O-Methylsulfonyl-D-glucopyranose from Key Analogs


GLUT1 Transporter Affinity: Complete Loss of Interaction vs. Retained Affinity of Regioisomers

In a comparative study evaluating the interaction of O-methylsulfonyl glucose derivatives with the human erythrocyte GLUT1 transporter, the C3-mesylated derivative (3-O-Methylsulfonyl-D-glucopyranose) demonstrated a complete loss of affinity [1]. This is in stark contrast to the C4 and C6 regioisomers, which exhibited only a slightly diminished affinity [1].

Hexose transport Blood-brain barrier Drug targeting GLUT1

Functional Divergence from the Non-Metabolizable Substrate 3-O-Methyl-D-glucose (3-OMG)

While 3-O-Methylsulfonyl-D-glucopyranose acts as an alkylating agent or non-transported inhibitor [1], its O-methylated counterpart, 3-O-Methyl-D-glucose (3-OMG), is a well-characterized, transported substrate of GLUT1 with a high Km [2]. This highlights a fundamental functional divergence driven by the different chemical modifications at the C3 position.

Transporter kinetics Glucose uptake assay Substrate selectivity 3-OMG

Physical Property Differentiation: Melting Point and Storage Stability

The introduction of the methanesulfonyl group at the C3 position results in a distinct physical property profile compared to the parent sugar, D-glucose. Commercially available 3-O-Methylsulfonyl-D-glucopyranose is typically supplied with a purity of ≥98% and has a defined melting point range of 133-134 °C . In contrast, α-D-glucose has a melting point of 146°C and β-D-glucose 150°C [1]. Furthermore, the compound requires storage at -20°C for long-term stability , a requirement that differs from the less stringent storage of D-glucose.

Physicochemical property Storage stability Purity

Targeted Applications for 3-O-Methylsulfonyl-D-glucopyranose Driven by Differential Evidence


Probing GLUT1 Transporter Structure-Activity Relationships

This compound is an essential tool for dissecting the structural requirements of the GLUT1 transporter. Its complete loss of affinity, in contrast to the retained affinity of C4 and C6 mesylated analogs [1], provides a clear-cut molecular probe. Researchers can use this compound as a negative control in binding or transport assays to confirm that observed effects are specifically due to the C3-hydroxyl group's role in transporter recognition.

Synthesis of Complex Carbohydrates and Glycoconjugates

The presence of a good leaving group at the C3 position makes 3-O-Methylsulfonyl-D-glucopyranose a valuable synthetic intermediate [2]. It enables nucleophilic substitution reactions to introduce azides, thiols, or other functional groups at C3, facilitating the construction of complex, modified saccharides and oligosaccharides that are otherwise challenging to synthesize.

Development of Targeted Alkylating Agents

The compound's design as a potential alkylating agent for targeted drug delivery to the brain [1] supports its use in medicinal chemistry programs. By leveraging the glucose scaffold for potential recognition by transporters other than GLUT1, researchers can conjugate alkylating moieties to the C3 position via the mesylate group to create novel, targeted chemotherapeutics.

Calibration and Grading of Natural Glycosidase Inhibitors

As suggested by patent literature, glucopyranose derivatives including mesylates can serve as standards in the calibration or grading of natural or herbal remedies produced from sources of glycosidase inhibitors, such as kotalanol [3]. The defined structure and purity of 3-O-Methylsulfonyl-D-glucopyranose make it suitable for such analytical applications.

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